![molecular formula C12H26O5 B12567613 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- CAS No. 596118-96-6](/img/structure/B12567613.png)
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is a chemical compound with the molecular formula C9H20O3. It is also known as 3-(hexyloxy)-1,2-propanediol. This compound is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a hexyloxy group. It is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- typically involves the reaction of 1,2-propanediol with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxyl group. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, is also common to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, and other substituted derivatives.
Applications De Recherche Scientifique
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. It can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of the hexyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, 3-methoxy-: Similar structure but with a methoxy group instead of a hexyloxy group.
2-Methyl-1,3-propanediol: A derivative of 1,3-propanediol with a methyl group.
3-Allyloxy-1,2-propanediol: Contains an allyloxy group instead of a hexyloxy group.
Uniqueness
1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and makes it suitable for applications requiring interaction with hydrophobic environments. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial applications.
Propriétés
Numéro CAS |
596118-96-6 |
|---|---|
Formule moléculaire |
C12H26O5 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
3-(2-hexoxy-3-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C12H26O5/c1-2-3-4-5-6-17-12(8-14)10-16-9-11(15)7-13/h11-15H,2-10H2,1H3 |
Clé InChI |
OFTWLOZJSHFVCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(CO)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


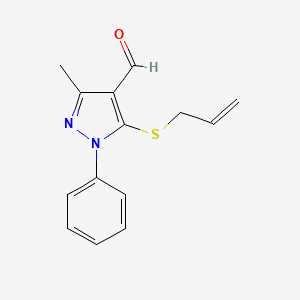
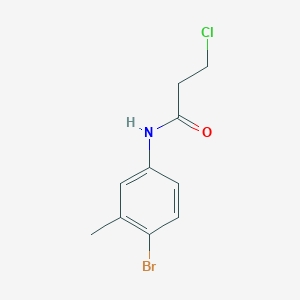
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
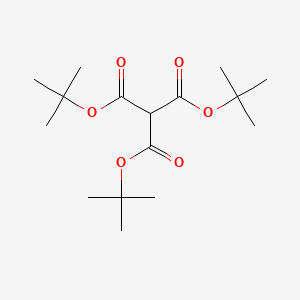
![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)
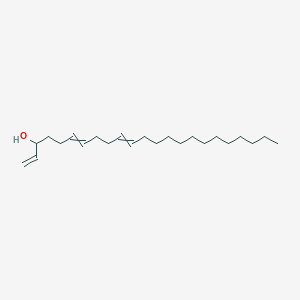
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
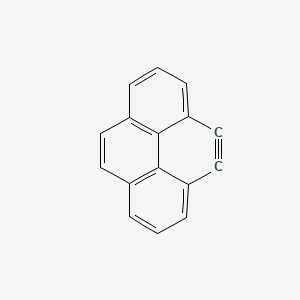
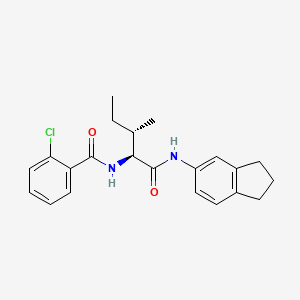
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
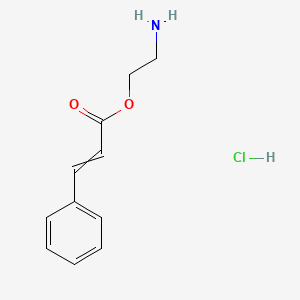
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
